Methyl 3-chloropicolinate
Overview
Description
It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is known to act as a Lewis acid, meaning it can donate electrons to other molecules, resulting in the formation of new bonds. The electron-withdrawing chlorine atom in the compound allows it to accept electrons from other molecules.
Biochemical Pathways
It is known that the compound can inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness, improved memory, and improved cognitive function.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Action Environment
The action, efficacy, and stability of Methyl 3-chloropicolinate can be influenced by various environmental factors. For instance, the compound is known to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloropicolinate can be synthesized through the reaction of pyridine with chloroformic acid anhydride. The reaction is typically carried out in an ethanol solvent at an appropriate temperature to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the treatment of 3-chloropyridine-2-carboxylic acid with methanol in the presence of a catalyst. This esterification process results in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: It can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed:
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of 3-chloropyridine-2-carboxylic acid.
Reduction: Formation of 3-chloropyridine-2-methanol.
Scientific Research Applications
Methyl 3-chloropicolinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocyclic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Methyl 3-chloropicolinate can be compared with other similar compounds, such as:
Methyl 4-chloropicolinate: Similar in structure but with the chlorine atom at the 4-position instead of the 3-position.
Methyl 2-chloropicolinate: Chlorine atom located at the 2-position.
Methyl 3-bromopicolinate: Bromine atom replacing the chlorine atom at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLHANNSPRAJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571496 | |
Record name | Methyl 3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116383-98-3 | |
Record name | Methyl 3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-chloropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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